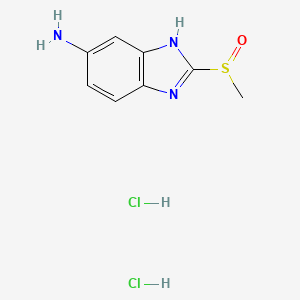

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride

Description

2-Methylsulfinyl-3H-benzimidazol-5-amine; dihydrochloride is a benzimidazole derivative modified with a methylsulfinyl (-S(O)CH₃) group at the 2-position and an amine (-NH₂) at the 5-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The methylsulfinyl group may influence electronic properties and receptor binding, while the dihydrochloride salt improves bioavailability in aqueous formulations .

Properties

IUPAC Name |

2-methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS.2ClH/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8;;/h2-4H,9H2,1H3,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZZFBVACRAOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Traditional Alkylation and Sulfoxidation

The foundational approach involves sequential alkylation and sulfoxidation steps. Starting with 5-nitro-1H-benzimidazole-2-thiol, the thiol group is alkylated using chloromethyl methyl ether in dichloromethane, yielding 2-(chloromethyl)-5-nitro-1H-benzimidazole. Subsequent oxidation with hydrogen peroxide in the presence of phthalic anhydride introduces the sulfinyl group. Critical parameters include:

- Temperature : Reactions are conducted at –10°C to 10°C to prevent over-oxidation.

- Catalyst : Phthalic anhydride facilitates the oxidation, with 1–2 equivalents of hydrogen peroxide per substrate.

- Solvent : Dichloromethane is preferred for its inertness and ability to stabilize intermediates.

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation or stoichiometric tin(II) chloride, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Table 1: Key Reaction Conditions for Traditional Synthesis

Phase Transfer Catalysis (PTC)

Phase transfer catalysis enhances coupling reactions between benzimidazole thiols and alkylating agents. For instance, the reaction of 5-methoxy-2-mercaptobenzimidazole with chloromethyl pyridinyl derivatives in a two-phase system (dichloromethane/water) employs triethyl benzyl ammonium chloride as the catalyst. This method offers:

Green Solvent Approaches

Recent advances prioritize sustainability by substituting dichloromethane with bio-based solvents. Ethyl lactate and 2-methyltetrahydrofuran (2-MeTHF) demonstrate comparable efficacy in sulfoxidation and coupling steps. For example, 2-MeTHF at 40°C achieves 67% yield in imidazoline synthesis, a model for benzimidazole functionalization.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Dichloromethane | 25 | 83.8 | High |

| 2-MeTHF | 40 | 67 | Low |

| Ethyl Lactate | 50 | 48 | Low |

Optimization of Reaction Conditions

Temperature and Catalytic Systems

Lower temperatures (–10°C to 10°C) during sulfoxidation minimize side reactions, while phthalic anhydride improves H₂O₂ activation. Quantum mechanical studies (DFT B3LYP/6-31G(d,p)) validate the exothermic nature of sulfinyl group formation, supporting low-temperature protocols.

Purification and Characterization

Crude products are purified via:

- Distillation : Removal of low-boiling solvents (e.g., methanol) under reduced pressure.

- Crystallization : Trituration with petroleum ether or recrystallization from acetonitrile yields >99% purity.

- Salt Formation : Treatment with HCl gas in dichloromethane precipitates the dihydrochloride salt, isolated by filtration.

Characterization relies on NMR, HPLC-MS, and X-ray crystallography (CCDC 1576088–1576090).

Industrial-Scale Production Considerations

Large-scale synthesis emphasizes:

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized as a corrosion inhibitor and in the development of new materials

Mechanism of Action

The mechanism of action of 2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways. The sulfinyl and amine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

The following structurally related compounds and their properties are analyzed for comparative insights:

Structural Analogues of Benzimidazole Derivatives

Key Observations :

- Substituent Effects: The methylsulfinyl group in the target compound may offer intermediate polarity compared to the lipophilic trifluoromethyl group and the hydrophilic aminomethyl group .

- Salt Form : Dihydrochloride salts (common in all except the 3-methylphenyl analogue) enhance aqueous solubility, critical for oral or injectable formulations .

Heterocyclic Analogues with Similar Functional Groups

Key Observations :

- Heterocycle Impact : Benzimidazoles generally exhibit stronger hydrogen-bonding capacity (due to NH groups) compared to benzoxazoles or thiadiazoles, affecting receptor affinity .

- Functional Group Similarities : The sulfanyl (-S-) group in thiadiazole derivatives may mimic methylsulfinyl interactions in target receptors.

Pharmacokinetic and Formulation Comparisons

- Solubility : Dihydrochloride salts (e.g., famotidine HCl, ondansetron HCl) show 2–3× higher aqueous solubility than sulfate or free-base counterparts .

- Stability : Benzimidazole dihydrochlorides are less hygroscopic than glucosamine hydrochloride, reducing formulation challenges .

- Binding Specificity: Methylsulfinyl-modified benzimidazoles may exhibit higher specificity for proton pump targets compared to unsubstituted analogues (inferred from leflunomide data) .

Biological Activity

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structure, featuring sulfinyl and amine groups, suggests potential for diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-Methylsulfinylbenzimidazole with amine derivatives. This reaction is optimized under controlled conditions to yield high purity and yield. The compound can undergo various chemical reactions, including oxidation to form sulfone derivatives and reduction to sulfide derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways. The sulfinyl and amine groups enhance its binding affinity, making it a valuable candidate for therapeutic applications.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antitumor Activity : Studies have shown that benzimidazole derivatives, including this compound, possess significant antitumor properties. For instance, in vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may be effective against certain bacterial strains, although further studies are needed to confirm these findings .

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its mechanism involves binding to the active sites of enzymes, which could lead to therapeutic applications in diseases where enzyme activity is dysregulated.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of various benzimidazole derivatives, this compound was found to exhibit promising cytotoxicity against lung cancer cell lines A549 and HCC827. The compound demonstrated lower toxicity towards normal lung fibroblasts (MRC-5), indicating a potential therapeutic window for further development .

Case Study: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit specific enzymes involved in cancer progression. The binding affinity was assessed through molecular docking studies, which confirmed the interaction at critical active sites.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-methylsulfinyl-3H-benzimidazol-5-amine dihydrochloride?

The synthesis requires precise control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary to activate the sulfinyl group and promote coupling with the benzimidazole core .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency .

- Catalysts : Acid catalysts (e.g., HCl) or bases (e.g., K₂CO₃) are used to stabilize intermediates and drive the reaction toward the dihydrochloride form .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) by removing unreacted precursors .

Q. How can structural characterization of this compound be performed to confirm its dihydrochloride form?

- X-ray crystallography : SHELXL software (SHELX system) is widely used for small-molecule refinement to resolve the positions of chloride ions and confirm the dihydrochloride stoichiometry .

- NMR spectroscopy : Distinct proton shifts for the NH₂ group (~6.5 ppm) and sulfinyl moiety (~2.8 ppm) validate the structure .

- Elemental analysis : A 2:1 chloride-to-base ratio confirms the dihydrochloride form (vs. monohydrochloride) .

Q. What experimental considerations are critical for handling this compound’s solubility in biological assays?

- Solubility optimization : The dihydrochloride form enhances water solubility compared to the free base. Dissolve in phosphate-buffered saline (PBS) at pH 7.4 for in vitro studies .

- Stability : Store lyophilized at -20°C to prevent hydrolysis of the sulfinyl group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can conflicting data on the methylsulfinyl group’s reactivity in oxidation/reduction studies be resolved?

- Mechanistic studies : Use kinetic isotope effects (KIEs) or deuterated analogs to distinguish between radical-mediated vs. nucleophilic pathways during sulfinyl oxidation .

- Computational modeling : Density functional theory (DFT) calculations can predict transition states for sulfinyl reduction (e.g., using LiAlH₄) and reconcile discrepancies in experimental yields .

Q. What strategies are effective for analyzing interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-protein interactions .

- Surface plasmon resonance (SPR) : Monitor real-time binding kinetics (kon/koff) to assess specificity for target sites .

- Mutagenesis studies : Replace key residues (e.g., cysteine or lysine) in the target protein to identify critical binding motifs .

Q. How can researchers address inconsistencies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Dose-response profiling : Perform assays across a wide concentration range (nM–μM) to differentiate primary effects from off-target interactions .

- Cell-type specificity : Compare activity in primary vs. immortalized cell lines to rule out artifacts from cell metabolism .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

- Accelerated stability testing : Incubate at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC .

- Mass spectrometry : Identify degradation products (e.g., desulfinylation or ring-opening byproducts) .

- Circular dichroism (CD) : Assess conformational changes in the benzimidazole core under varying pH and temperature .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in different solvent systems?

Q. What methodologies validate the dihydrochloride form when elemental analysis conflicts with crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.